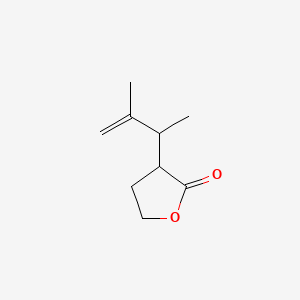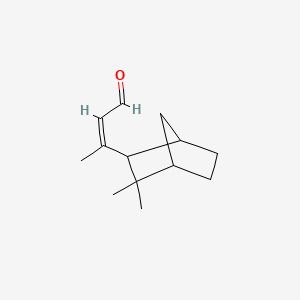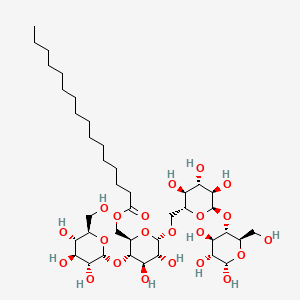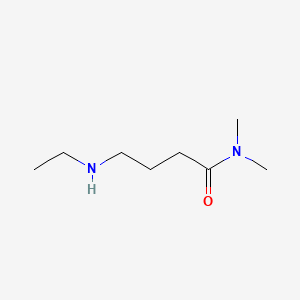![molecular formula C10H9FO3 B12667444 [Acetyl(4-fluorophenyl)]acetic acid CAS No. 93962-54-0](/img/structure/B12667444.png)
[Acetyl(4-fluorophenyl)]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Acetyl(4-fluorophenyl)]acetic acid is an organic compound that features both an acetyl group and a fluorophenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Acetyl(4-fluorophenyl)]acetic acid typically involves the acetylation of 4-fluorophenylacetic acid. This can be achieved through a Friedel-Crafts acylation reaction, where 4-fluorophenylacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
[Acetyl(4-fluorophenyl)]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoyl acetic acid or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
[Acetyl(4-fluorophenyl)]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Acetyl(4-fluorophenyl)]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetylphenylacetic acid: Lacks the fluorine atom, which can affect its stability and reactivity.
Fluoroacetylacetic acid: Contains a fluorine atom on the acetyl group instead of the phenyl ring, leading to different chemical properties.
Uniqueness
[Acetyl(4-fluorophenyl)]acetic acid is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93962-54-0 |
|---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(2-acetyl-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)9-5-8(11)3-2-7(9)4-10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
KBYHPVYZMBZBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


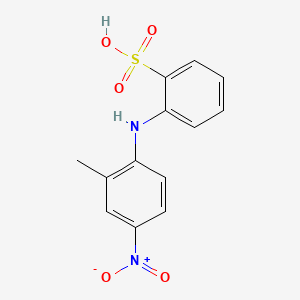
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
